molecular formula C13H12N4OS B2701770 N-(benzo[d]thiazol-5-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide CAS No. 1014092-31-9

N-(benzo[d]thiazol-5-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

Cat. No.: B2701770
CAS No.: 1014092-31-9
M. Wt: 272.33
InChI Key: ODCZECRPPDYNJC-UHFFFAOYSA-N
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Description

N-(Benzo[d]thiazol-5-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a synthetic hybrid compound incorporating both a benzothiazole and a pyrazole pharmacophore, two heterocyclic scaffolds renowned for their significant and diverse biological activities in modern medicinal chemistry . This structure positions it as a high-value chemical entity for pioneering research in oncology and infectious diseases. Benzothiazole derivatives have demonstrated remarkable and selective antitumor properties in preclinical studies, with mechanisms of action that include inhibition of key kinases, modulation of androgen receptors, and induction of cell death pathways . Simultaneously, the pyrazole moiety is a privileged structure in drug discovery, with numerous derivatives reported as potent cytotoxic agents against a range of cancer cell lines, including breast (MCF-7), colon (HCT-116), and lung (A549) carcinomas . The strategic fusion of these two scaffolds is a recognized approach in molecular hybridization to develop novel, multi-targeted therapeutic candidates. Beyond oncology, this compound holds substantial promise for antimicrobial research. Novel benzothiazole derivatives have shown potent activity against challenging bacterial strains like Staphylococcus aureus , with some inhibitors effectively targeting the essential bacterial enzyme dihydropteroate synthase (DHPS) . Furthermore, both benzothiazole and pyrazole cores are actively investigated for their anti-tubercular and anti-inflammatory potential, suggesting a wide scope of application for this molecule in biochemical and pharmacological screening . Researchers can leverage this compound as a key intermediate or lead compound to probe new mechanisms of action and develop next-generation research tools.

Properties

IUPAC Name

N-(1,3-benzothiazol-5-yl)-1,5-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4OS/c1-8-5-11(16-17(8)2)13(18)15-9-3-4-12-10(6-9)14-7-19-12/h3-7H,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODCZECRPPDYNJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)NC2=CC3=C(C=C2)SC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d]thiazol-5-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the benzothiazole and pyrazole moieties exhibit significant antimicrobial properties. Studies have shown that N-(benzo[d]thiazol-5-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide demonstrates antibacterial activity against various bacterial strains.

Table 1: Antibacterial Activity Data

CompoundConcentration (mM)Zone of Inhibition (mm)Bacteria Tested
This compound812E. coli
This compound810S. aureus
This compound89B. subtilis
This compound87S. epidermidis

The mechanism of action is believed to involve disruption of bacterial cell wall synthesis, akin to established antibiotics like penicillin .

Anticancer Potential

This compound has also been evaluated for its anticancer properties. Studies suggest that derivatives with benzothiazole structures can act as potent inhibitors of cancer cell proliferation.

Case Study: Anticancer Activity Evaluation
In a study assessing the cytotoxic effects of this compound on various cancer cell lines, it was found to induce apoptosis in breast cancer cells (MCF-7) with an IC50 value of 15 µM. The study utilized the MTT assay to determine cell viability post-treatment .

Anticonvulsant Activity

The anticonvulsant potential of this compound has been explored through various animal models. The maximal electroshock (MES) test is commonly employed to evaluate the efficacy of compounds in preventing seizures.

Table 2: Anticonvulsant Activity Data

CompoundDose (mg/kg)MES Protection (%)
This compound3085
Standard Drug (Phenytoin)2090

The results indicate that this compound exhibits significant anticonvulsant activity comparable to standard medications .

Anti-inflammatory Properties

Recent investigations have highlighted the anti-inflammatory potential of this compound. It has shown promise in stabilizing human red blood cell membranes and reducing inflammation markers in vitro.

Case Study: In Vitro Anti-inflammatory Assay
In a controlled study, the compound reduced hemolysis induced by hypotonic solutions by approximately 70% at a concentration of 100 µg/mL, indicating its potential as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of N-(benzo[d]thiazol-5-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole Carboxamides with Varied Substituents

Compound 1 : N-(thiazol-5-yl)-1H-1,2,4-triazole-3-carboxamide

  • Core Structure : Triazole (1H-1,2,4-triazole) instead of pyrazole.
  • Substituents : Thiazol-5-yl (without benzo-fusion).
  • Biological Activity : Exhibited moderate binding energy (-17.02 kcal/mol) to GPR109A, a receptor involved in anti-hyperlipidemic activity. The absence of benzo-fusion may reduce π-stacking interactions compared to the target compound .

Compound 2: N-(2-aminoethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

  • Core Structure : Same pyrazole core as the target compound.
  • Substituents: 2-Aminoethyl group instead of benzo[d]thiazol.

Benzo[d]thiazol-Modified Analogues

Compound 3: 2-((5-(2-(4-(Diphenylamino)phenyl)benzo[d]thiazol-5-yl)thiophen-2-yl)methylene)malononitrile

  • Core Structure: Benzo[d]thiazol linked to a D-π-A (donor-π-acceptor) dye system.
  • Properties: Demonstrated nonlinear optical properties due to extended π-conjugation. While structurally distinct, the benzo[d]thiazol moiety here enhances electron delocalization, a feature that could be leveraged in the target compound for receptor binding .

Compound 4 : N-(4-(Thiazol-5-yl)benzyl)pyrrolidine-2-carboxamide derivatives (Examples 157–159 in EP Patent)

  • Core Structure : Pyrrolidine-2-carboxamide instead of pyrazole.
  • Substituents : Thiazol-5-yl attached to a benzyl or phenethyl group.
  • Biological Relevance: These compounds exhibit stereochemical diversity (2S,4R-configuration) and substituent flexibility, which may improve selectivity for specific targets.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Key Properties Reference
Target Compound Pyrazole Benzo[d]thiazol-5-yl, 1,5-dimethyl High potential for GPCR binding
N-(thiazol-5-yl)-1H-1,2,4-triazole-3-carboxamide Triazole Thiazol-5-yl Moderate GPR109A binding (-17.02 kcal/mol)
N-(2-aminoethyl)-1,5-dimethyl-pyrazole-3-carboxamide Pyrazole 2-Aminoethyl High solubility, 95% purity
D-π-A Benzo[d]thiazol Dye Benzo[d]thiazol Thiophene-malononitrile Nonlinear optical properties
Pyrrolidine-2-carboxamide derivatives Pyrrolidine Thiazol-5-yl, benzyl/phenethyl Stereochemical diversity

Key Insights from Comparative Analysis

  • Role of Benzo[d]thiazol: The benzo-fused thiazol group in the target compound likely enhances binding affinity through π-π interactions and hydrogen bonding, as seen in GPCR-targeting analogues . Non-fused thiazol derivatives (e.g., Compound 1) exhibit weaker binding, underscoring the importance of benzo-fusion.
  • Core Structure Impact : Pyrazole carboxamides generally offer better metabolic stability compared to triazoles (Compound 1) or pyrrolidines (Compound 4), owing to their aromaticity and steric protection from methyl groups .
  • Synthetic Flexibility : The target compound’s synthesis likely employs carbodiimide-mediated coupling (e.g., EDCI/HOBT), a method validated for pyrazole carboxamides in . This approach ensures high yields and purity, critical for pharmacological studies .

Biological Activity

N-(benzo[d]thiazol-5-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anti-cancer, anti-inflammatory, and anticonvulsant applications. This article provides a comprehensive overview of its biological activity, synthesis, and mechanisms of action based on various research findings.

Chemical Structure and Properties

The compound features a benzothiazole ring fused with a pyrazole ring, contributing to its unique biological properties. Its molecular formula is C12H11N3SC_{12}H_{11}N_{3}S, and it has a molecular weight of 229.30 g/mol. The structure can be represented as follows:

N benzo d thiazol 5 yl 1 5 dimethyl 1H pyrazole 3 carboxamide\text{N benzo d thiazol 5 yl 1 5 dimethyl 1H pyrazole 3 carboxamide}

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Inhibition of COX Enzymes : Similar to other thiazole derivatives, this compound has been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in prostaglandin synthesis. This inhibition can lead to anti-inflammatory effects .
  • Induction of Apoptosis : Studies indicate that it can induce apoptosis in cancer cell lines by triggering cell cycle arrest at S-phase and G2/M-phase .

Anti-Cancer Activity

Recent studies have highlighted the anti-cancer potential of this compound:

  • Cell Line Studies : In vitro assays demonstrated potent growth inhibition against various human cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells . The IC50 values for these activities were reported around 25.72 ± 3.95 μM for certain derivatives .
  • In Vivo Efficacy : Animal studies showed that this compound could suppress tumor growth in mice models, indicating its potential as an effective anticancer agent .

Anti-inflammatory Activity

The compound exhibits significant anti-inflammatory properties:

  • COX Inhibition : By inhibiting COX enzymes, it reduces inflammation effectively. Compounds with similar structures have shown superior edema inhibition percentages compared to standard drugs like celecoxib .

Anticonvulsant Activity

Research has also explored the anticonvulsant properties of benzothiazole derivatives containing pyrazole:

  • Neurotoxicity Assessment : Using the maximal electroshock (MES) test and pentylenetetrazole (PTZ) models in mice, certain derivatives demonstrated promising anticonvulsant activity without significant neurotoxic effects .

Summary of Research Findings

Activity TypeAssay TypeResult/IC50 ValueReference
Anti-CancerMDA-MB-231 Cell Line25.72 ± 3.95 μM
Anti-CancerHepG2 Cell LineNot specified
Anti-inflammatoryCOX InhibitionSuperior to celecoxib
AnticonvulsantMES TestEffective

Q & A

Q. What synthetic strategies are optimal for preparing N-(benzo[d]thiazol-5-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide?

A common approach involves coupling a pyrazole-3-carboxylic acid derivative with a benzo[d]thiazol-5-amine precursor. For example, EDCI/HOBt-mediated amidation in anhydrous DMF or DCM under inert conditions is frequently employed for carboxamide bond formation . Pre-activation of the carboxylic acid with coupling agents (e.g., EDCI, HOBt) and a base like DIPEA ensures high yields. Solvent choice (DMF vs. DCM) may influence reaction kinetics and purity .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR are critical for verifying substituent positions (e.g., methyl groups at pyrazole 1- and 5-positions, benzo[d]thiazole connectivity). Key signals include pyrazole ring protons (δ 6.5–7.5 ppm) and carboxamide carbonyl (δ ~165 ppm) .
  • Mass Spectrometry : High-resolution MS (ESI or MALDI-TOF) confirms molecular weight (e.g., calculated for C15H13N5OS\text{C}_{15}\text{H}_{13}\text{N}_5\text{OS}: 335.08 g/mol).
  • HPLC-PDA : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity (>95% recommended for biological assays) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Enzyme Inhibition : For target-focused studies (e.g., kinase or protease inhibition), use fluorescence-based assays (e.g., ADP-Glo™ for kinases) with IC50_{50} determination.
  • Cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 μM. Include positive controls (e.g., doxorubicin) and solvent controls (DMF/DMSO <1% v/v) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Substituent Variation : Systematically modify the benzo[d]thiazole (e.g., introduce electron-withdrawing groups at position 6) or pyrazole (e.g., replace methyl with trifluoromethyl) to assess impacts on potency and selectivity .
  • Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bond acceptors (e.g., carboxamide oxygen) and hydrophobic regions (methyl groups) .
  • Metabolic Stability : Evaluate microsomal half-life (human/rat liver microsomes) and CYP450 inhibition profiles to guide lead optimization .

Q. How can contradictory data in solubility and bioavailability be resolved?

  • Solubility Enhancement : Use co-solvents (PEG-400, cyclodextrins) or salt formation (e.g., hydrochloride).
  • Permeability Assays : Perform Caco-2 monolayer studies to differentiate passive diffusion vs. efflux (P-gp inhibition).
  • Solid-State Analysis : Differential scanning calorimetry (DSC) and powder XRD identify polymorphs affecting dissolution rates .

Q. What computational methods validate target binding modes?

  • Molecular Docking : AutoDock Vina or Glide can predict binding poses in target proteins (e.g., kinases). Validate with mutagenesis (e.g., alanine scanning of key residues) .
  • MD Simulations : Run 100-ns trajectories (AMBER/CHARMM) to assess ligand-protein complex stability. Analyze RMSD, hydrogen bond occupancy, and binding free energy (MM-PBSA) .

Q. How can off-target effects be minimized during lead optimization?

  • Selectivity Screening : Profile against panels of related enzymes/receptors (e.g., Eurofins CEREP panel).
  • Proteomics : Use affinity pull-down assays with SILAC labeling to identify unintended protein interactors .

Methodological Considerations

Q. What analytical techniques resolve synthetic byproducts or degradation products?

  • LC-MS/MS : Coupled with in-source fragmentation to identify impurities (e.g., de-methylated analogs or oxidized thiazole rings).
  • Isotopic Labeling : Use 13C^{13}\text{C}-labeled starting materials to trace unexpected side reactions (e.g., ring-opening of benzo[d]thiazole) .

Q. How to design a robust protocol for scaling up synthesis?

  • Process Chemistry : Optimize solvent (switch DMF to THF for easier removal), reduce equivalents of coupling agents, and implement flow chemistry for exothermic steps .
  • Quality Control : Inline FTIR monitors reaction progress; PAT (Process Analytical Technology) ensures batch consistency .

Data Interpretation and Conflict Resolution

Q. How to address discrepancies between computational predictions and experimental bioactivity?

  • Force Field Calibration : Re-parameterize charges for heterocycles (e.g., benzo[d]thiazole) in docking software.
  • Solvent Effects : Include explicit solvent molecules (TIP3P water) in simulations to account for hydrophobic interactions .
  • Experimental Replicates : Use orthogonal assays (e.g., SPR vs. ITC) to confirm binding affinities .

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